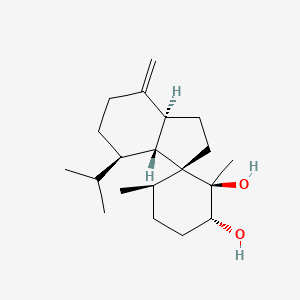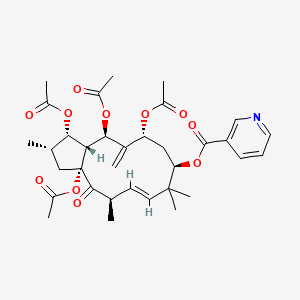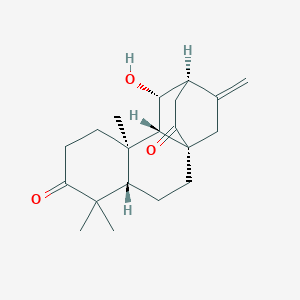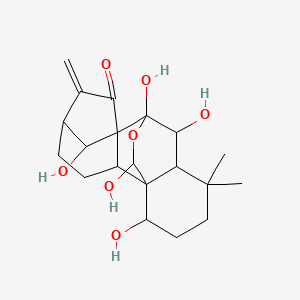
2,4-Dimethylethcathinone (hydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Substituted cathinones are psychoactive compounds commonly used as recreational drugs. Ethcathinone is a substituted cathinone that produces amphetamine-like stimulus effects in rats trained to discriminate amphetamine from vehicle. It has been identified as a component of capsules or tablets. 2,4-Dimethylethcathinone is a disubstituted analog of ethcathinone. Its physiological and toxicological properties have not been investigated. This product is intended for forensic and research purposes.
Aplicaciones Científicas De Investigación
Spectroscopic Characterization and Structural Analysis
- Spectroscopic and Crystallographic Data : 2,4-Dimethylethcathinone (hydrochloride) and related compounds have been characterized using techniques like NMR spectroscopy, infrared spectroscopy, and X-ray crystallography. These methods are useful for the identification and confirmation of the occurrence of these compounds as racemic mixtures (Kuś et al., 2016).
Analysis of Intermolecular Interactions
- Hirshfeld Surfaces Analysis : Analysis of intermolecular interactions in the IR spectra of methylmethcathinones hydrochlorides, including 2,4-dimethylethcathinone, has been done. This analysis is crucial in forensic applications for the identification of compounds and understanding their molecular structures (2022).
Forensic Toxicology and Drug Analysis
- Forensic Identification : 2,4-Dimethylethcathinone has been identified and characterized in the context of forensic toxicology. Techniques like mass spectrometry and nuclear magnetic resonance spectroscopy are employed for this purpose, highlighting its significance in legal and forensic scenarios (Błażewicz et al., 2019).
Environmental Toxicology and Herbicide Research
- Herbicide Dissipation Studies : While not directly related to 2,4-dimethylethcathinone, research on 2,4-D herbicides (which share a part of the name) has been conducted, focusing on their dissipation in soil and environmental impact. Such studies help in understanding the environmental behavior of related compounds (Wilson et al., 1997).
Pharmacological Research
- 5-HT2A Receptor Antagonist Studies : Research on compounds structurally similar to 2,4-dimethylethcathinone, focusing on their role as receptor antagonists. This is significant in the development of new pharmacological agents (Ogawa et al., 2002).
Analytical Chemistry
- Chemical Analysis and Identification : The utilization of analytical chemistry techniques for the identification and differentiation of cathinones, including 2,4-dimethylethcathinone, is crucial in forensic and pharmaceutical analysis (Cheng & Wong, 2019).
Propiedades
Fórmula molecular |
C13H19NO · HCl |
|---|---|
Peso molecular |
241.8 |
InChI |
InChI=1S/C13H19NO.ClH/c1-5-14-11(4)13(15)12-7-6-9(2)8-10(12)3;/h6-8,11,14H,5H2,1-4H3;1H |
Clave InChI |
RMQQYNPFIBFBRC-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C(C)NCC)=O)C=CC(C)=C1.Cl |
Sinónimos |
2,4-DMEC |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1'R,2R,3'Z,5'R,7'S,11'S,12'R,13'S,14'S)-1',11'-Diacetyloxy-3',6',6',14'-tetramethyl-2'-oxospiro[oxirane-2,10'-tricyclo[10.3.0.05,7]pentadec-3-ene]-13'-yl] 2-phenylacetate](/img/structure/B1163886.png)

![Methyl 2-(furan-3-yl)-6a,10b-dimethyl-4-oxo-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,6,9,10,10a-hexahydrobenzo[f]isochromene-7-carboxylate](/img/structure/B1163888.png)








![(1S,2S,3S,5S,8S,9S,10S,11R,15S)-3,9,10,15-tetrahydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-7-one](/img/structure/B1163903.png)
![(1S,4S,9R,10S,12S,13R)-13-hydroxy-5,5,9-trimethyl-16-methylidenetetracyclo[10.2.2.01,10.04,9]hexadecane-6,14-dione](/img/structure/B1163905.png)
